molecular formula C8H6F2N2O B14110626 6-Amino-3,3-difluoro-1,3-dihydro-2H-indol-2-one

6-Amino-3,3-difluoro-1,3-dihydro-2H-indol-2-one

Cat. No.: B14110626
M. Wt: 184.14 g/mol
InChI Key: IXNXEUYBKZODDA-UHFFFAOYSA-N
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Description

6-Amino-3,3-difluoro-1H-indol-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3,3-difluoro-1H-indol-2-one typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of 6-aminoindole derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of 6-Amino-3,3-difluoro-1H-indol-2-one may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3,3-difluoro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of 6-amino-3,3-difluoro-1H-indole-2-one oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Amino-3,3-difluoro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 6-Amino-3,3-dimethyl-1H-indol-2-one
  • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate
  • 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

Comparison: 6-Amino-3,3-difluoro-1H-indol-2-one is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and biological activity compared to other indole derivatives. The fluorine atoms also influence its electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

6-amino-3,3-difluoro-1H-indol-2-one

InChI

InChI=1S/C8H6F2N2O/c9-8(10)5-2-1-4(11)3-6(5)12-7(8)13/h1-3H,11H2,(H,12,13)

InChI Key

IXNXEUYBKZODDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)C2(F)F

Origin of Product

United States

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